molecular formula C14H11ClO2 B6378269 6-(3-Chloro-5-methylphenyl)-2-formylphenol, 95% CAS No. 1261907-21-4

6-(3-Chloro-5-methylphenyl)-2-formylphenol, 95%

Cat. No. B6378269
CAS RN: 1261907-21-4
M. Wt: 246.69 g/mol
InChI Key: OWNDHFTVIQQUMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Chloro-5-methylphenyl)-2-formylphenol, 95%, commonly known as CMF, is a synthetic organic compound that is widely used in various scientific and industrial applications. It is a white, crystalline solid that is soluble in water, ethanol, and other organic solvents. CMF is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and surfactants. It is also used as a catalyst in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of CMF is not completely understood. However, it is believed that the reaction of CMF with formaldehyde is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. This reaction results in the formation of a highly reactive intermediate, which can then react with other compounds to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMF are not well understood. However, it is known that CMF is not toxic to humans and is not expected to have any adverse effects on human health.

Advantages and Limitations for Lab Experiments

The advantages of using CMF in laboratory experiments include its low cost, its availability in large quantities, and its ease of use. Additionally, CMF is relatively stable and is not volatile or reactive. The main limitation of using CMF in laboratory experiments is the production of a large amount of by-products, which can be difficult to remove.

Future Directions

Future research on CMF could focus on improving the efficiency of the reaction and the yield of the desired product. Additionally, further research could be conducted to better understand the mechanism of action of CMF and its biochemical and physiological effects. Other potential future directions include the development of new applications for CMF, such as in the synthesis of new compounds or materials.

Synthesis Methods

The synthesis of CMF is typically accomplished by the reaction of 3-chloro-5-methylphenol and formaldehyde in an aqueous solution. The reaction is conducted in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is exothermic and is typically complete within several hours.

Scientific Research Applications

CMF is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, dyes, and surfactants. It is also used as a catalyst in the production of polymers and other materials. In addition, CMF is used in the synthesis of a variety of compounds, including organic compounds, inorganic compounds, and polymers.

properties

IUPAC Name

3-(3-chloro-5-methylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-5-11(7-12(15)6-9)13-4-2-3-10(8-16)14(13)17/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNDHFTVIQQUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685195
Record name 3'-Chloro-2-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261907-21-4
Record name 3'-Chloro-2-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.